

Technical Support Center: Asn133Ser (N133S) Variant of Human Phosphoserine Phosphatase (hPSP)

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Compound of Interest		
Compound Name:	L-Serine	
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Asn133Ser (N133S) variant of human phosphoserine phosphatase (hPSP).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are expressing the N133S variant of hPSP in E. coli and are observing lower protein yields and increased aggregation compared to the wild-type (wt) protein. What could be the cause and how can we mitigate this?

A1: The Asn133Ser substitution is known to decrease the thermal stability of hPSP.[1][2] This inherent instability can lead to misfolding and aggregation during overexpression in E. coli.

Troubleshooting Steps:

- Lower Induction Temperature: Reduce the expression temperature to 18-25°C overnight. Lower temperatures slow down protein synthesis, which can promote proper folding.
- Optimize Inducer Concentration: Titrate the concentration of the inducing agent (e.g., IPTG).
 A lower concentration may reduce the rate of protein expression, preventing the accumulation of unfolded protein.



- Use a Solubility-Enhancing Tag: Consider fusing a solubility-enhancing tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to your construct. These tags can help keep the protein soluble.
- Co-expression with Chaperones: Co-express molecular chaperones that can assist in the proper folding of the N133S variant.
- Lysis Buffer Additives: Include additives in your lysis buffer to stabilize the protein, such as glycerol, non-denaturing detergents, or specific ligands/cofactors (e.g., MgCl₂).

Q2: Does the Asn133Ser mutation affect the enzymatic activity of hPSP?

A2: No, the recombinant Asn133Ser enzyme does not show significant alterations in enzymatic activity compared to the wild-type protein.[1][2][3] The kinetic parameters, including the catalytic efficiency (kcat/Km), are nearly identical to the wild-type enzyme.[3]

Q3: We are performing thermal stability analysis using Differential Scanning Calorimetry (DSC). What is the expected melting temperature (Tm) for the N133S variant?

A3: The N133S variant is significantly less stable than the wild-type hPSP. In the presence of 0.125 mM MgCl₂, the reported melting temperature (Tm) for the N133S variant is approximately 52.8 ± 0.1 °C, which is lower than the wild-type's Tm of 58.5 ± 0.1 °C.[1][4]

Q4: Does the N133S mutation impact the oligomeric state or the secondary structure of hPSP?

A4: The Asn133Ser substitution does not appear to affect the secondary structure or the dimeric oligomerization state of the protein under non-denaturing conditions.[1][2][3] Circular dichroism (CD) spectra of the wild-type and N133S variant are very similar, and both proteins behave as dimers during size-exclusion chromatography.[1][3]

Data Presentation

Table 1: Thermal Stability of Wild-Type and N133S hPSP

Protein Variant	Melting Temperature (Tm) (°C)	
Wild-Type (wt)	58.5 ± 0.1	
Asn133Ser (N133S)	52.8 ± 0.1	



Data obtained in the presence of 0.125 mM MgCl₂.[1][4]

Table 2: Kinetic Parameters of Wild-Type and N133S

hPSP

Protein Variant	kcat (s ⁻¹)	Km (mM)	kcat/Km (s ⁻¹ mM ⁻¹)
Wild-Type (wt)	13.0 ± 0.3	0.14 ± 0.01	93
Asn133Ser (N133S)	11.0 ± 0.2	0.12 ± 0.01	92

Assays were carried out at 37 °C in 50 mM HEPES, 100 mM KCl, 3 mM MgCl₂, pH 7.0.[3]

Experimental Protocols Site-Directed Mutagenesis to Generate the N133S Variant

This protocol is based on the QuikChange™ method and involves PCR amplification of the entire plasmid containing the hPSP gene with primers carrying the desired mutation.

Materials:

- Plasmid DNA with wild-type hPSP gene
- Mutagenic forward and reverse primers
- High-fidelity DNA polymerase (e.g., PfuUltra)
- dNTPs
- DpnI restriction enzyme
- Competent E. coli cells

Procedure:

• Primer Design: Design complementary forward and reverse primers, 25-45 bases in length, containing the desired A-to-G mutation at codon 133 to change Asparagine (Asn) to Serine



(Ser). The mutation should be in the center of the primers.

PCR Amplification:

- Set up a PCR reaction with ~50 ng of template plasmid, 125 ng of each primer, dNTPs, and high-fidelity DNA polymerase.
- Use a thermal cycler with an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension. The extension time should be sufficient to amplify the entire plasmid (approx. 1 min/kb).
- DpnI Digestion: Following PCR, add 1 μL of DpnI enzyme directly to the amplification product. Incubate at 37°C for 1-2 hours. DpnI digests the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated, mutated plasmid.[5]
- Transformation: Transform competent E. coli cells with 1-2 μL of the DpnI-treated plasmid. Plate on selective agar plates and incubate overnight at 37°C.
- Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the mutation by DNA sequencing.

Protein Expression and Purification

Procedure:

- Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with the verified plasmid containing the N133S hPSP gene.
- Culture Growth: Inoculate a starter culture and grow overnight. The next day, inoculate a larger volume of culture medium and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
- Induction: Cool the culture to 18-25°C and induce protein expression with an optimized concentration of IPTG. Continue to shake at the lower temperature for 16-24 hours.
- Cell Harvest: Pellet the cells by centrifugation at 4000 x g for 20 minutes at 4°C.



- Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES, 100 mM KCl, pH 7.0) containing protease inhibitors and lyse the cells by sonication or high-pressure homogenization.
- Clarification: Centrifuge the lysate at high speed (>15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.
- Purification: Purify the soluble N133S hPSP from the supernatant, for example, using affinity chromatography if the protein is tagged (e.g., His-tag), followed by size-exclusion chromatography.

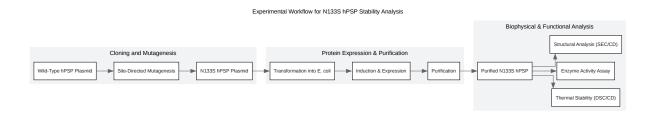
Thermal Stability Analysis by Circular Dichroism (CD) Spectroscopy

Procedure:

- Sample Preparation: Dialyze the purified N133S and wild-type hPSP into a CD-compatible buffer (e.g., 20 mM phosphate buffer, pH 7.0). Determine the protein concentration accurately.
- Instrument Setup:
 - \circ Set the CD spectropolarimeter to monitor the change in ellipticity at a fixed wavelength (e.g., 222 nm for α -helical content).
 - Use a Peltier temperature controller to ramp the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 80°C) at a controlled rate (e.g., 1°C/minute).
- Data Acquisition: Record the CD signal as a function of temperature.
- Data Analysis: Plot the ellipticity against temperature. The resulting curve will show a transition from the folded to the unfolded state. Fit the data to a sigmoidal function to determine the melting temperature (Tm), which is the midpoint of this transition.

Visualizations

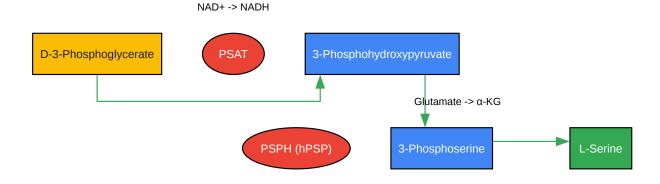




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Caption: Workflow for generating and analyzing the N133S hPSP variant.

L-Serine Biosynthesis Pathway (Phosphorylated Pathway)



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Caption: The role of hPSP in the final step of **L-Serine** biosynthesis.

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